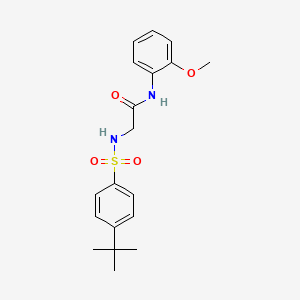

2-(4-叔丁基苯磺酰胺)-N-(2-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide, commonly known as BSA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. BSA is a sulfonamide derivative that has been synthesized in recent years and has shown promising results in various laboratory experiments.

科学研究应用

氢键研究

- 氢键动力学:类似于 2-(4-叔丁基苯磺酰胺)-N-(2-甲氧基苯基)乙酰胺的化合物已经对其氢键性质进行了研究。例如,合成了取代的 N-(2-羟基苯基)-2-((4-甲苯磺酰基)氨基)乙酰胺,并使用核磁共振、质谱和 X 射线晶体学对其进行了分析,从而深入了解了这些化合物中的分子内和分子间氢键形成(Romero & Margarita, 2008)。

酶抑制研究

- 酶活性的抑制:合成了类似的化合物并评估了它们对碳酸酐酶和胆碱酯酶等各种酶的抑制潜力。这些化合物表现出显着的酶抑制活性,表明在治疗背景下具有潜在应用(Virk et al., 2018)。

催化和氧化

- 催化性能:4-叔丁基苯磺酰胺的衍生物已用于催化,特别是在氧化反应中。对磺酰胺取代的铁酞菁的研究表明,在烯烃的氧化中具有显着的稳定性和效率,表明在化学合成和工业过程中具有潜在应用(Işci et al., 2014)。

药学应用

- 治疗剂的开发:对乙酰胺衍生物的研究,包括与 2-(4-叔丁基苯磺酰胺)-N-(2-甲氧基苯基)乙酰胺结构相似的衍生物,揭示了它们作为细胞毒性、抗炎、镇痛和解热剂的潜力。这些发现为开发新药开辟了途径(Rani et al., 2016)。

作用机制

Target of Action

It is suggested that it can be used as a cannabinoid receptor ligand . Cannabinoid receptors are part of the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

As a potential cannabinoid receptor ligand, it may interact with these receptors, leading to changes in signal transduction pathways within the cell .

Biochemical Pathways

Given its potential role as a cannabinoid receptor ligand, it may influence the endocannabinoid system’s pathways . The endocannabinoid system plays a crucial role in regulating a broad range of physiological processes that affect our everyday experience, such as our energy level, mood, and immune activity.

Result of Action

As a potential cannabinoid receptor ligand, it might induce various cellular responses by modulating the activity of cannabinoid receptors .

属性

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-19(2,3)14-9-11-15(12-10-14)26(23,24)20-13-18(22)21-16-7-5-6-8-17(16)25-4/h5-12,20H,13H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGPVUXGNQQMKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)

![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)

![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B2633386.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2633391.png)